molecular formula C10H20OSi B12791613 (Cyclohexylidenemethoxy)(trimethyl)silane CAS No. 53282-55-6

(Cyclohexylidenemethoxy)(trimethyl)silane

Cat. No.: B12791613
CAS No.: 53282-55-6
M. Wt: 184.35 g/mol
InChI Key: KFKDHECCYWJGSC-UHFFFAOYSA-N
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Description

(Cyclohexylidenemethoxy)(trimethyl)silane is an organosilicon compound with the molecular formula C10H20OSi. It is characterized by the presence of a cyclohexylidene group attached to a methoxy group and a trimethylsilyl group. This compound is known for its unique chemical properties and is used in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: (Cyclohexylidenemethoxy)(trimethyl)silane can be synthesized through several methods. One common route involves the reaction of cyclohexylidene methanol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions and yields the desired product with high efficiency .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: (Cyclohexylidenemethoxy)(trimethyl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include silanols, siloxanes, and various substituted organosilicon compounds .

Scientific Research Applications

(Cyclohexylidenemethoxy)(trimethyl)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (Cyclohexylidenemethoxy)(trimethyl)silane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The compound can act as a radical initiator or a reducing agent, facilitating the formation or cleavage of chemical bonds. The cyclohexylidene group provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions .

Comparison with Similar Compounds

  • Trimethylsilyl chloride
  • Trimethylsilyl ether
  • Cyclohexylmethanol

Comparison: (Cyclohexylidenemethoxy)(trimethyl)silane is unique due to the presence of both a cyclohexylidene group and a trimethylsilyl group. This combination imparts distinct chemical properties, such as increased steric hindrance and enhanced reactivity in certain reactions. Compared to similar compounds, it offers greater versatility in synthetic applications and improved stability under various conditions .

Properties

CAS No.

53282-55-6

Molecular Formula

C10H20OSi

Molecular Weight

184.35 g/mol

IUPAC Name

cyclohexylidenemethoxy(trimethyl)silane

InChI

InChI=1S/C10H20OSi/c1-12(2,3)11-9-10-7-5-4-6-8-10/h9H,4-8H2,1-3H3

InChI Key

KFKDHECCYWJGSC-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC=C1CCCCC1

Origin of Product

United States

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